molecular formula C20H28N4O2 B2783562 (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone CAS No. 1014091-17-8

(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone

Cat. No. B2783562
CAS RN: 1014091-17-8
M. Wt: 356.47
InChI Key: NVVYFIFOBKMPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a novel piperazine derivative . It has been studied for its anti-inflammatory effects .


Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Advantages and Limitations for Lab Experiments

(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a highly potent and selective compound that has been extensively studied in preclinical models of neurological and psychiatric disorders. However, its use in lab experiments is limited by its relatively short half-life and poor oral bioavailability, which may necessitate the use of alternative administration routes such as intravenous injection.

Future Directions

There are several potential future directions for research on (4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of alternative administration routes to improve its pharmacokinetic properties. Additionally, further research is needed to elucidate the precise mechanisms underlying its pharmacological effects and to identify potential biomarkers of treatment response.

Synthesis Methods

(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3-propoxy-1-propyl-1H-pyrazol-4-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reagent such as trifluoroacetic anhydride (TFAA) to yield the final product, this compound.

Scientific Research Applications

(4-phenylpiperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to exhibit high affinity for serotonin (5-HT) and dopamine (DA) receptors, which are known to play a critical role in the regulation of mood and behavior.

Safety and Hazards

The compound has been evaluated for acute oral systemic toxicity in mice through the neutral red uptake (nru) assay. It was classified in GHS category 300 < LD50 < 2000 mg/kg .

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-10-24-16-18(19(21-24)26-15-4-2)20(25)23-13-11-22(12-14-23)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVYFIFOBKMPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.